An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-methoxyphenylboronic acid (CAS No. 1072952-18-1)
An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-methoxyphenylboronic acid (CAS No. 1072952-18-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
5-Chloro-2-fluoro-4-methoxyphenylboronic acid is a highly functionalized synthetic intermediate that has garnered significant interest in the field of drug discovery. Its strategic placement of chloro, fluoro, and methoxy substituents on the phenylboronic acid scaffold offers a unique combination of electronic and steric properties. This makes it an invaluable tool for medicinal chemists aiming to fine-tune the pharmacological profiles of potential drug candidates. The boronic acid moiety serves as a key functional group for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation in pharmaceutical synthesis.[1] This guide provides a comprehensive overview of its properties, synthesis, and a key application in Suzuki-Miyaura coupling, grounded in established chemical principles.
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The properties of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1072952-18-1 | Various Suppliers |
| Molecular Formula | C₇H₇BClFO₃ | Various Suppliers |
| Molecular Weight | 204.39 g/mol | Various Suppliers |
| Appearance | White to off-white solid/powder | Supplier Data |
| Purity | Typically ≥97% | Supplier Data |
Understanding the Role of the Substituents
The specific arrangement of substituents on the phenyl ring is not arbitrary; each group plays a crucial role in modulating the reactivity and utility of the molecule.
-
Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of the molecule's utility in Suzuki-Miyaura coupling reactions. It acts as the organoboron nucleophile that, after activation with a base, transfers its aryl group to the palladium catalyst.[2]
-
Fluoro Group (-F): The highly electronegative fluorine atom at the ortho position to the boronic acid significantly influences the molecule's electronic properties. It increases the Lewis acidity of the boron center, which can be crucial for its interactions and reactivity.[3] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Chloro Group (-Cl): The chloro substituent, being an electron-withdrawing group, further modifies the electronic nature of the aromatic ring. In drug discovery, the presence of a halogen atom can improve metabolic stability and membrane permeability of the final compound.[4]
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent provides an electronic counterpoint to the electron-withdrawing halogens. This electronic balance can be exploited to fine-tune the reactivity of the boronic acid and the properties of the resulting coupled products.
Synthesis of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid: A Methodological Approach
The synthesis of substituted phenylboronic acids often involves the lithiation of an appropriately substituted aromatic precursor followed by quenching with a borate ester. The following protocol is a representative method adapted from established procedures for similar compounds.[5]
Experimental Protocol: Synthesis
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the starting material, 4-chloro-1-fluoro-2-methoxybenzene. Dissolve it in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise. The fluorine atom directs the lithiation to the adjacent carbon atom. The reaction is stirred at this temperature for a period to ensure complete lithiation.
-
Borylation: To the cooled solution of the lithiated intermediate, add a trialkyl borate, such as trimethyl borate (B(OMe)₃), dropwise. The reaction mixture is stirred at -78 °C for several hours.
-
Hydrolysis: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This hydrolyzes the borate ester to the desired boronic acid.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-Chloro-2-fluoro-4-methoxyphenylboronic acid. Further purification can be achieved by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 5-Chloro-2-fluoro-4-methoxyphenylboronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[6] 5-Chloro-2-fluoro-4-methoxyphenylboronic acid is an excellent coupling partner in these reactions.
The Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (the 5-chloro-2-fluoro-4-methoxyphenyl moiety) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Suzuki-Miyaura Coupling Mechanism Diagram
Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid with a generic heteroaryl halide (e.g., a dichloropyrimidine).
-
Reaction Setup: In a reaction vessel, combine 5-Chloro-2-fluoro-4-methoxyphenylboronic acid (1.2 equivalents), the heteroaryl halide (1.0 equivalent), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and render the atmosphere inert by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Conclusion
5-Chloro-2-fluoro-4-methoxyphenylboronic acid is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its unique substitution pattern provides chemists with a powerful tool for introducing specific structural motifs and fine-tuning molecular properties. A thorough understanding of its synthesis and reactivity, particularly in key transformations like the Suzuki-Miyaura coupling, is essential for its effective application in the development of novel therapeutics and other advanced materials.
References
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). Molecules. [Link]
-
The Role of Phenylboronic Acid in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
The influence of ortho-substituents on the properties of phenylboronic acids. (2021). Coordination Chemistry Reviews. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry. [Link]
-
Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (2018). Journal of Physical Chemistry A. [Link]
-
Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (2005). Wiley-VCH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005). Organic Letters. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014).
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

